Physicochemical Profile vs. 3-Bromo Isomer
5-Bromo-1,4-dimethyl-1H-pyrazole exhibits a measurably different boiling point, density, and predicted lipophilicity compared to its 3-bromo positional isomer, enabling chromatographic separation and unambiguous identity confirmation. The 5-bromo isomer has a boiling point of 215.6±0.0 °C, a density of 1.6±0.0 g/cm³, and a predicted LogP of 1.70 . The 3-bromo isomer also has a boiling point of 215.6±20.0 °C but a lower density of 1.58±0.1 g/cm³ ; its LogP is predicted at approximately 1.58 . The broader uncertainty ranges for the 3-bromo isomer's boiling point (±20.0 °C vs. ±0.0 °C) reflect differences in the underlying prediction models and may indicate a less well-characterized compound.
| Evidence Dimension | Boiling point, density, and predicted LogP |
|---|---|
| Target Compound Data | Bp 215.6±0.0 °C; Density 1.6±0.0 g/cm³; LogP 1.70 |
| Comparator Or Baseline | 3-Bromo-1,4-dimethyl-1H-pyrazole: Bp 215.6±20.0 °C; Density 1.58±0.1 g/cm³; LogP ~1.58 |
| Quantified Difference | ΔDensity ≈ +0.02 g/cm³; ΔLogP ≈ +0.12 (5-Br more lipophilic) |
| Conditions | Predicted/calculated properties at 760 mmHg and 25 °C |
Why This Matters
The higher lipophilicity and distinct density of the 5-bromo isomer can influence retention time in reverse-phase HPLC and partitioning behavior in liquid-liquid extractions, directly impacting purification method development and quality control protocols.
